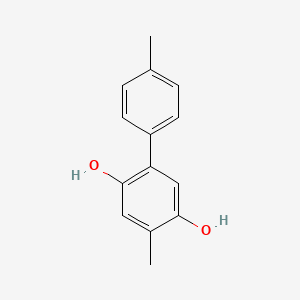

4,4'-Dimethylbiphenyl-2,5-diol

Description

Contextualization of Biphenyl (B1667301) Diols in Contemporary Organic and Materials Chemistry

Significance of Biphenyl Scaffolds in Molecular Design

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its frequent appearance in the molecular architecture of approved pharmaceuticals and biologically active compounds. The biphenyl framework provides a versatile and semi-rigid backbone that allows for the precise spatial arrangement of various functional groups. This three-dimensional control is crucial for optimizing interactions with biological targets such as enzymes and receptors.

In drug design, the biphenyl moiety is utilized to explore structure-activity relationships, leading to the development of potent and selective therapeutic agents. For instance, it is a key component in certain N-methyl-D-aspartate (NMDA) receptor antagonists and dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are targets for neurodegenerative diseases. vulcanchem.comrsc.orgnist.gov Beyond pharmaceuticals, the biphenyl scaffold is integral to materials science, where its rigidity and thermal stability are exploited in the synthesis of high-performance polymers and liquid crystals. nih.gov

Role of Hydroxyl Functionalities in Chemical Reactivity and Intermolecular Interactions

The hydroxyl (–OH) group is one of the most important functional groups in chemistry, profoundly influencing the physical and chemical properties of a molecule. chemicalbook.com Its presence on a biphenyl scaffold introduces several key characteristics:

Polarity and Hydrogen Bonding: The oxygen atom in the hydroxyl group is significantly more electronegative than hydrogen, creating a polar bond. cymitquimica.com This polarity allows biphenyldiols to engage in hydrogen bonding—strong intermolecular forces that increase melting and boiling points and influence solubility in polar solvents. cymitquimica.commerckmillipore.com

Reactivity: The hydroxyl group is a reactive site. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, while the hydrogen atom is weakly acidic and can be removed by a base. nih.gov These properties allow hydroxyl groups to participate in a wide range of chemical reactions, including oxidation, esterification, and etherification, making them versatile handles for further molecular elaboration. chemicalbook.com

Electronic Effects: When attached to an aromatic ring, the hydroxyl group acts as a powerful electron-donating group, influencing the reactivity of the ring towards electrophilic substitution reactions. The position of the hydroxyl group (ortho, meta, or para to the other ring) dictates how it modulates the electronic properties of the entire biphenyl system.

Specific Research Focus on 4,4'-Dimethylbiphenyl-2,5-diol

While the broader class of biphenyldiols is well-studied, specific isomers can present unique properties and research challenges. The compound this compound is one such example, where the specific arrangement of its methyl and hydroxyl substituents defines its chemical character.

Structural Peculiarities and Isomeric Considerations relevant to this compound

The nomenclature "this compound" specifies a biphenyl core with methyl groups on each ring at the para-position relative to the inter-ring bond. The hydroxyl groups are located at the 2- and 5-positions. This substitution pattern is somewhat unusual for a biphenyl, as it implies a hydroquinone-like arrangement on one of the rings. Detailed experimental data for this specific isomer, which has the CAS number 75654-31-8, is limited in publicly accessible literature. guidechem.com

The properties of dihydroxylated biphenyls are highly dependent on the specific placement of the hydroxyl and other substituent groups. This can be illustrated by comparing the properties of more extensively researched isomers. The rotation around the central C-C bond is a key structural feature, and the energy barrier for this rotation is influenced by the steric hindrance imposed by substituents at the ortho-positions (2, 2', 6, 6').

For example, 2,2'-disubstituted biphenyls experience significant steric hindrance that restricts free rotation, leading to atropisomerism, where the molecule can be resolved into non-superimposable enantiomers. In contrast, 4,4'-disubstituted biphenyls have minimal steric hindrance around the central bond.

The following tables provide a comparative look at the physical and spectroscopic properties of several related biphenyldiol isomers, highlighting the structural diversity within this chemical class.

Table 1: Physical Properties of Selected Biphenyldiol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Biphenyl-2,2'-diol | 1806-29-7 | C₁₂H₁₀O₂ | 186.21 | 108-110 |

| Biphenyl-4,4'-diol | 92-88-6 | C₁₂H₁₀O₂ | 186.21 | 287.6 |

| 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol | 612-84-0 | C₁₄H₁₄O₂ | 214.26 | 156 |

| 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | 59517-19-0 | C₁₄H₁₄O₂ | 214.26 | Data not available |

| 4,4'-Dimethyl[1,1'-biphenyl]-2,2',5,5'-tetrol | 4371-34-0 | C₁₄H₁₄O₄ | 246.26 | Data not available nih.gov |

Table 2: Spectroscopic Data for a Representative Methylated Biphenyldiol

| Spectroscopic Data for 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol | |

|---|---|

| ¹H NMR (in CDCl₃) | Methyl protons: ~2.3 ppm |

| Aromatic protons: ~6.8–7.2 ppm | |

| Hydroxyl protons: ~5.0–6.0 ppm | |

| Infrared (IR) | O-H stretch: ~3200–3500 cm⁻¹ |

| Aromatic C=C stretch: ~1600 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak (m/z): 214.1 |

Historical Context of Research on Biphenyldiols and Methylated Analogues

The study of biphenyl compounds has a rich history dating back to the foundational discoveries in aromatic chemistry in the late 19th and early 20th centuries. google.com One of the earliest and most common methods for synthesizing biphenyldiols, particularly symmetrical ones like 2,2'-dihydroxybiphenyl, was the oxidative coupling of phenols. researchgate.net This type of reaction, often catalyzed by metal complexes, remains a cornerstone of biphenyl synthesis.

In the 1960s, significant advancements were made in the synthesis of biphenols, such as the development of oxidative coupling methodologies that provided reliable routes to various derivatives. The investigation into methylated analogues, such as dimethylbiphenyls, has been driven by their utility as precursors for commercially valuable products like polyesters and plasticizers. More recently, research has focused on developing selective synthetic routes to specific isomers, such as the synthesis of 4,4'-dimethylbiphenyl (B165725) from biomass-derived furan, highlighting a shift towards more sustainable chemical manufacturing.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-methyl-5-(4-methylphenyl)benzene-1,4-diol |

InChI |

InChI=1S/C14H14O2/c1-9-3-5-11(6-4-9)12-8-13(15)10(2)7-14(12)16/h3-8,15-16H,1-2H3 |

InChI Key |

HUABZSIGDUBUIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C(=C2)O)C)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4,4 Dimethylbiphenyl 2,5 Diol and Derivatives

Spectroscopic Methodologies for Complex Structure Determination

Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information regarding connectivity, functional groups, and molecular formula can be obtained.

In the ¹H NMR spectrum of 4,4'-Dimethylbiphenyl (B165725), the methyl protons (C-CH₃) typically appear as a singlet in the upfield region, around 2.3-2.4 ppm. The aromatic protons would present as a set of multiplets in the downfield region, generally between 7.2 and 7.5 ppm. For 4,4'-Dimethylbiphenyl-2,5-diol, the introduction of hydroxyl groups would be expected to induce a downfield shift in the signals of adjacent aromatic protons. Furthermore, the hydroxyl protons themselves would give rise to a characteristic signal, the chemical shift of which can be concentration and solvent dependent.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons in this compound. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be particularly crucial for providing through-space correlations between protons, offering insights into the preferred rotational conformation (dihedral angle) between the two phenyl rings.

Table 1: Representative ¹H NMR Data for 4,4'-Dimethylbiphenyl

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.45 |

| Aromatic Protons | 7.21 |

Data is illustrative for the related compound 4,4'-Dimethylbiphenyl.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the most characteristic feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding.

Other expected vibrational modes would include C-H stretching of the aromatic rings and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching (typically around 1000-1200 cm⁻¹). While IR spectroscopy is particularly sensitive to polar bonds like O-H and C-O, Raman spectroscopy would be more sensitive to the non-polar C=C bonds of the aromatic rings and the C-C bond connecting the two rings, providing complementary information. A study on 4-hydroxy-2,5-dimethylphenyl-benzophenone demonstrated the utility of both FT-IR and Raman spectroscopy in the vibrational assignment of complex aromatic structures. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₄O₂), high-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak. The fragmentation of this ion would provide valuable structural information. Common fragmentation pathways for aromatic alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The biphenyl (B1667301) linkage might also undergo cleavage, although this is generally a less favorable process. The fragmentation pattern would be crucial in confirming the substitution pattern on the aromatic rings. The study of fragmentation patterns is a key aspect of structural elucidation for a wide range of organic molecules. nih.govarkat-usa.orgnih.gov

Solid-State Structural Investigations

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers a definitive and high-resolution picture of the atomic arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.govmdpi.com Although a crystal structure for this compound is not publicly available, studies on related biphenyl derivatives illustrate the detailed information that can be obtained. For instance, the crystal structure of 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid reveals a dihedral angle of 68.1° and 64.6° between the two biphenyl rings. nih.gov Similarly, a powder X-ray diffraction study of 4,4′-diisocyano-3,3′-dimethylbiphenyl determined a dihedral angle of 25.6°. nih.gov

For this compound, a crystallographic analysis would precisely determine all bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. This would provide an unambiguous depiction of the molecule's preferred conformation in the solid state, which is influenced by both intramolecular steric effects and intermolecular packing forces.

Table 2: Illustrative Crystallographic Data for Biphenyl Derivatives

| Compound | Dihedral Angle (°) | Space Group |

|---|---|---|

| 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid | 68.1, 64.6 | C2/c |

This data is for related compounds and serves to illustrate the type of information obtained from X-ray crystallography.

In the solid state, molecules of this compound would be expected to engage in significant intermolecular interactions, primarily through hydrogen bonding involving the hydroxyl groups. These interactions would dictate the crystal packing and the formation of supramolecular assemblies.

The crystal structure of 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid demonstrates the formation of hydrogen-bonded trimers. nih.gov In this structure, the carboxylic acid groups participate in a network of hydrogen bonds with O···O distances ranging from 2.584 Å to 2.722 Å. nih.gov For this compound, it is highly probable that the hydroxyl groups would form extensive hydrogen-bonding networks, potentially leading to the formation of chains, sheets, or more complex three-dimensional architectures. The analysis of these networks is crucial for understanding the solid-state properties of the material. Other intermolecular interactions, such as C-H···π and π-π stacking interactions between the aromatic rings, may also play a role in stabilizing the crystal lattice. Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify these intermolecular contacts.

Stereochemical Aspects of Biphenyl Diols

The stereochemistry of biphenyl diols is a specialized area of organic chemistry focused on the three-dimensional arrangement of atoms in these molecules and the consequences of this arrangement on their chemical and physical properties. Unlike molecules where chirality originates from a stereogenic center (an asymmetric carbon atom), the chirality in many substituted biphenyls arises from hindered rotation around the single bond connecting the two phenyl rings. This unique form of stereoisomerism is known as atropisomerism.

Atropisomerism and Axial Chirality in Substituted Biphenyls

Atropisomerism is a type of stereoisomerism that results from restricted rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual isomers, known as atropisomers. wikipedia.org In substituted biphenyl compounds, this phenomenon gives rise to axial chirality, a special case where the molecule lacks a traditional chiral center but is chiral due to its non-planar arrangement about an axis of chirality. wikipedia.org This axis is the C-C bond connecting the two aryl rings.

For a biphenyl derivative like this compound to exhibit atropisomerism, two main conditions must be met:

Restricted Rotation: There must be a significant energy barrier to rotation around the aryl-aryl single bond. This barrier is primarily caused by steric hindrance between substituents located at the ortho positions (2, 2', 6, and 6') of the biphenyl core. wikipedia.org When these groups are sufficiently bulky, they collide in the planar transition state, making rotation difficult and allowing for the existence of stable, non-interconverting enantiomers.

Lack of Symmetry: The molecule must not possess a plane of symmetry that would render it achiral.

In the specific case of this compound, the key ortho-substituent is a single hydroxyl (-OH) group at the 2-position. The other ortho positions (2', 6, and 6') are occupied by hydrogen atoms. While the hydroxyl group is larger than hydrogen, it is considered a relatively small substituent. Therefore, the rotational barrier in this compound is expected to be lower than in biphenyls with multiple or bulkier ortho-substituents. The stability of its atropisomers and whether they can be isolated at room temperature depends on the magnitude of this barrier. Generally, a free energy of activation (ΔG‡) for rotation of approximately 93.5 kJ/mol is required for atropisomers to be stable enough for isolation at 300K.

The influence of substituent size on the rotational energy barrier is a well-documented principle in the study of biphenyls. Computational and experimental studies have quantified these barriers for various derivatives, illustrating the critical role of ortho-group sterics.

| Substituted Biphenyl | Ortho-Substituents | Calculated/Experimental Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | H, H, H, H | ~2.2 |

| 2,2'-Difluorobiphenyl | F, F, H, H | - |

| 2,2'-Dichlorobiphenyl | Cl, Cl, H, H | - |

| 2,2'-Dibromobiphenyl | Br, Br, H, H | - |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃, H, H | ~15.1 - 16.7 |

Table 1: Comparison of Rotational Energy Barriers in Various Ortho-Substituted Biphenyls. The data illustrates that as the steric bulk of the ortho-substituents increases from hydrogen to methyl, the energy barrier to rotation around the biphenyl C-C bond increases significantly. acs.orgnih.gov

Experimental and Theoretical Approaches to Chiral Resolution and Enantioselective Synthesis

For biphenyl diols that exhibit stable atropisomerism, the separation of the resulting racemic mixture into its constituent enantiomers (chiral resolution) and the direct synthesis of a single enantiomer (enantioselective synthesis) are of significant interest, particularly for applications in asymmetric catalysis where these compounds serve as chiral ligands. chemrxiv.orgnih.gov

Chiral Resolution

Chiral resolution involves separating a racemate into its pure enantiomers. Several experimental techniques have been successfully applied to axially chiral biaryl diols.

Diastereomeric Salt Formation: This classical method involves reacting the weakly acidic phenol (B47542) groups of the biphenyl diol with a chiral base. Strongly basic resolving agents, such as chiral amidines, can form diastereomeric salts with the diol. nih.gov These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The pure enantiomer of the diol can then be recovered by removing the chiral agent. nih.gov

Chiral Derivatization: The diol enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be separated using standard chromatographic techniques like column chromatography or HPLC. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for both analytical and preparative separation of enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com

Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, aims to produce a single atropisomer selectively from an achiral precursor, avoiding the need for resolution.

Asymmetric Coupling Reactions: Modern organometallic catalysis provides powerful tools for the enantioselective synthesis of biaryls. The Suzuki-Miyaura and Ullmann coupling reactions, for instance, can be rendered asymmetric by using a metal catalyst (e.g., Palladium or Nickel) complexed with a chiral ligand. rsc.org These chiral ligands, which are often themselves axially chiral compounds, create a chiral environment around the metal center, influencing the C-C bond-forming step to favor the production of one atropisomer over the other. chemrxiv.orgrsc.org

Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is covalently bonded to the starting material. This auxiliary directs the stereochemical course of the key bond-forming reaction that creates the biphenyl linkage. Once the axial chirality is established, the auxiliary is removed to give the enantioenriched product. For example, chiral templates have been used to desymmetrize achiral tetrahydroxybiphenyl precursors to generate axially chiral biphenyldiols. acs.org

Theoretical Guidance: Theoretical approaches, particularly density functional theory (DFT) calculations, are instrumental in this field. They can be used to calculate the rotational energy barriers of target molecules, predict the stability of atropisomers, and model the transition states of catalytic reactions. semanticscholar.orgscispace.com This computational insight helps in the rational design of substrates and chiral catalysts for achieving high enantioselectivity.

| Approach | Method | Principle |

|---|---|---|

| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | |

| Enantioselective Synthesis | Asymmetric Catalysis | Use of a chiral catalyst (e.g., Pd-BINAP) to control stereochemistry in a C-C coupling reaction. rsc.org |

| Chiral Auxiliary | Temporary attachment of a chiral group to direct the stereochemical outcome of a reaction. acs.org |

Table 2: Summary of Key Approaches for the Separation and Synthesis of Axially Chiral Biphenyl Diols.

Theoretical and Computational Chemistry of 4,4 Dimethylbiphenyl 2,5 Diol

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are foundational to modern chemistry, offering a lens into the electronic structure and energetic properties of molecules. For 4,4'-Dimethylbiphenyl-2,5-diol, these investigations are crucial for understanding its stability, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgyoutube.com It is particularly effective for determining the equilibrium geometry of molecules, which corresponds to the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d)), are employed to predict key structural parameters.

The geometry optimization process systematically alters the coordinates of the atoms until the forces on each atom are minimized, yielding the most stable three-dimensional arrangement. This provides precise data on bond lengths, bond angles, and dihedral angles. The dihedral angle between the two phenyl rings is a particularly important parameter in biphenyl (B1667301) derivatives, as it dictates the degree of conjugation and steric hindrance between the rings. The total electronic energy calculated for the optimized structure is a measure of the molecule's stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a DFT Calculation. Note: This data is illustrative of typical DFT outputs for similar molecules and is not from a specific study on this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Length | C-O (hydroxyl) | ~1.37 Å |

| Bond Angle | C-C-O | ~118° |

| Dihedral Angle | C-C-C-C (inter-ring) | ~45° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. wikipedia.orgaps.org It is a primary tool for predicting and interpreting electronic absorption spectra (UV-Vis spectra). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). researchgate.net

For this compound, TD-DFT analysis would reveal how the molecule interacts with light. The calculations typically identify the principal molecular orbitals involved in the most significant electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. The nature of these orbitals (e.g., π, π*, n) and their distribution across the biphenyl backbone and substituent groups determine the character of the electronic transitions.

Table 2: Representative TD-DFT Output for Major Electronic Transitions in this compound. Note: This data is representative of typical TD-DFT outputs and is for illustrative purposes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.10 | 302 | 0.15 | HOMO -> LUMO (π -> π) |

| S2 | 4.55 | 272 | 0.45 | HOMO-1 -> LUMO (π -> π) |

| S3 | 5.15 | 241 | 0.08 | HOMO -> LUMO+1 (π -> π*) |

Conformational Landscape and Rotational Barrier Analysis

The flexibility of the biphenyl structure, primarily due to rotation around the inter-ring single bond, gives rise to a complex conformational landscape. Understanding this landscape is key to linking the molecule's structure to its properties.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters. uni-muenchen.deqcware.com For this compound, the most important coordinate to scan is the dihedral angle between the two aromatic rings. By systematically rotating this bond (e.g., from 0° to 180°) and performing a constrained geometry optimization at each step, a profile of energy versus dihedral angle can be generated. researchgate.net

This profile reveals the molecule's stable conformations (local minima on the PES) and the energy barriers (transition states) that separate them. The global minimum corresponds to the most stable conformer. The height of the rotational barriers provides information about the flexibility of the molecule at a given temperature. For substituted biphenyls, the balance between electronic stabilization from π-conjugation (favoring planarity) and steric repulsion between substituents (favoring a twisted conformation) determines the shape of the potential energy curve.

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution and interactions between orbitals within a molecule, providing a chemical interpretation of the wavefunction in terms of classic Lewis structures. bohrium.comnih.gov For this compound, NBO analysis can quantify the intramolecular interactions that stabilize or destabilize different conformers.

The analysis focuses on donor-acceptor interactions between filled (donor) NBOs (bonding orbitals or lone pairs) and empty (acceptor) NBOs (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. uba.ar For example, hyperconjugative interactions between the π orbitals of one ring and the π* orbitals of the other contribute to the stability of more planar conformations. Conversely, steric repulsion can be identified through strong interactions involving filled orbitals that are spatially close.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Stable Conformer. Note: This data illustrates the type of information obtained from an NBO analysis and is not specific to this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | σ(C-C)ring | ~2.5 | Lone Pair -> Antibond Hyperconjugation |

| π(C=C)ring1 | π(C=C)ring2 | ~1.2 | π-π* Inter-ring Conjugation |

| σ(C-H)methyl | π(C=C)ring | ~0.8 | C-H -> π Hyperconjugation |

Reaction Mechanism Predictions and Catalytic Pathway Modeling

Computational chemistry is an invaluable tool for predicting the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify transition states, intermediates, and calculate the activation energies that govern reaction rates. usda.gov

For this compound, DFT calculations can be used to model various potential reactions involving the hydroxyl groups, such as oxidation to a quinone-type structure, etherification, or esterification. The process involves locating the transition state structure for a proposed reaction step and calculating its energy relative to the reactants. This energy difference, the activation energy, is a key determinant of the reaction's feasibility and kinetics. acs.org

Furthermore, if the compound is involved in a catalytic process, computational modeling can help elucidate the entire catalytic cycle. This includes modeling the interaction of the substrate with the catalyst, the transformation through various intermediates, and the final product release. Such studies are essential for designing more efficient catalysts and understanding the role of molecular structure in reactivity. rsc.org

Elucidation of Transition States in Derivatization Reactions

Derivatization of the hydroxyl groups in this compound is a key step in modifying its properties for various applications. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the mechanisms of these reactions by identifying and characterizing the transition states involved. e3s-conferences.org

The process of locating a transition state typically begins with mapping the potential energy surface (PES) of the reaction. scm.com For a given derivatization reaction, such as etherification or esterification, the geometries of the reactants (this compound and the derivatizing agent) and the expected products are optimized. Subsequently, computational methods are employed to find the lowest energy path connecting them. The highest point on this path corresponds to the transition state, a transient molecular configuration that is a first-order saddle point on the PES. nih.gov

The characterization of a transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken during the reaction. scm.com The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction, a critical parameter in determining reaction kinetics.

Illustrative Example: O-Alkylation

Consider the O-alkylation of one of the hydroxyl groups of this compound with an alkyl halide in the presence of a base. A computational study would model this reaction to determine the transition state structure and energy. The findings could be summarized in a table similar to the hypothetical one below, which compares different alkylating agents.

| Alkylating Agent | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

|---|---|---|---|

| Methyl Iodide | B3LYP/6-31G(d) | 22.5 | C-O: 2.15, C-I: 2.30 |

| Ethyl Bromide | B3LYP/6-31G(d) | 24.1 | C-O: 2.18, C-Br: 2.45 |

| Benzyl Chloride | B3LYP/6-31G(d) | 21.8 | C-O: 2.12, C-Cl: 2.55 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Such a computational analysis would reveal how the nature of the alkylating agent influences the activation energy and the geometry of the transition state, providing valuable insights for optimizing reaction conditions.

Computational Screening of Catalytic Efficacy for Synthesis

The synthesis of this compound itself can be a complex process, often requiring a catalyst to achieve high yield and selectivity. Computational chemistry plays a pivotal role in the rational design and screening of catalysts by predicting their efficacy before experimental investigation. This in silico approach can significantly accelerate the discovery of novel and efficient catalytic systems.

Screening of Palladium-Based Catalysts

A computational screening study for the synthesis of a precursor to this compound via a Suzuki-Miyaura coupling could involve evaluating a library of palladium catalysts with different phosphine (B1218219) ligands. The efficacy of each catalyst would be assessed based on the calculated turnover frequency (TOF), which is related to the energy span of the catalytic cycle.

The results of such a screening could be presented in a data table, as illustrated hypothetically below.

| Catalyst System (Pd(OAc)₂ + Ligand) | Rate-Determining Step | Calculated Energy Span (kcal/mol) | Predicted Relative TOF |

|---|---|---|---|

| PPh₃ | Oxidative Addition | 28.7 | 1.0 |

| P(o-tolyl)₃ | Reductive Elimination | 26.5 | 5.2 |

| XPhos | Oxidative Addition | 24.1 | 25.8 |

| SPhos | Transmetalation | 23.5 | 38.1 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

This type of computational screening allows for the rapid identification of promising catalyst candidates, prioritizing those with lower energy spans and consequently higher predicted turnover frequencies. This targeted approach streamlines experimental efforts, saving time and resources in the development of efficient synthetic routes to this compound.

Derivatization and Functionalization Chemistry of 4,4 Dimethylbiphenyl 2,5 Diol

Modification of Hydroxyl Groups for Specific Reactivity

The two hydroxyl groups on the 2 and 5 positions of one of the biphenyl (B1667301) rings are primary sites for chemical modification. These groups can undergo a range of reactions, including etherification, esterification, and oxidation, to alter the molecule's solubility, thermal stability, and electronic properties.

Etherification and Esterification Reactions to Enhance Material Properties

Etherification and esterification are fundamental reactions for modifying the hydroxyl groups of 4,4'-Dimethylbiphenyl-2,5-diol. These reactions can enhance the compound's processability and performance characteristics for material applications.

Etherification typically involves the reaction of the diol with alkyl halides or other electrophiles in the presence of a base. This process can be used to introduce a variety of functional groups, leading to derivatives with altered solubility and thermal behavior. For instance, the introduction of long alkyl chains can increase solubility in nonpolar organic solvents, while the incorporation of polymerizable groups can allow the diol to be integrated into polymer networks. Copper-catalyzed methodologies, such as the Ullmann condensation, are often employed for the synthesis of diaryl ethers from phenols and aryl halides.

Esterification , the reaction of the diol with carboxylic acids, acid chlorides, or anhydrides, is another key strategy for functionalization. This modification is particularly useful for producing derivatives with tailored electronic and thermal properties. A scaffold hybridization strategy involving the acylation of hydroquinone (B1673460) with various substituted benzoyl chlorides can yield ester derivatives with potentially enhanced biological or material properties. nih.gov The resulting esters can exhibit improved thermal stability and liquid crystalline properties, making them suitable for applications in high-performance polymers and electronic devices.

| Reaction Type | Reagents | Potential Products | Potential Enhanced Properties |

|---|---|---|---|

| Etherification | Alkyl Halide, Base | Dialkoxy-4,4'-dimethylbiphenyl | Increased solubility in organic solvents, modified thermal properties |

| Esterification | Acyl Chloride, Base | Diester of this compound | Improved thermal stability, potential for liquid crystalline phases |

Oxidation Pathways to Quinone Structures or Dicarboxylic Acids

The hydroquinone moiety of this compound is susceptible to oxidation, leading to the formation of quinone structures. This transformation is significant as quinones are a class of compounds with diverse applications, including as redox-active materials and intermediates in organic synthesis. The oxidation can be achieved using a variety of oxidizing agents, such as iron(III) chloride, manganese dioxide, or through electrochemical methods. The resulting 4,4'-dimethylbiphenyl-2,5-dione would possess a conjugated system with potential for interesting electronic and optical properties.

Furthermore, under more vigorous oxidative conditions, the methyl groups on the second biphenyl ring can be oxidized to carboxylic acids. This transformation would yield a dicarboxylic acid derivative of the biphenyl-2,5-diol, a polyfunctional molecule with potential as a monomer for the synthesis of polyesters and polyamides. The oxidation of dimethylbiphenyl compounds to their corresponding dicarboxylic acids is a known process, often utilized in the production of valuable polymer precursors. google.com

Functionalization at Biphenyl Positions

The biphenyl core of this compound provides additional sites for functionalization, allowing for the introduction of a wide range of chemical moieties. This can be achieved through reactions such as halogenation followed by cross-coupling, enabling the synthesis of complex, tailor-made molecules.

Regioselective Halogenation and Cross-Coupling Reactions

Regioselective halogenation of the biphenyl rings is a key step towards further functionalization. The positions for halogenation can be influenced by the directing effects of the existing hydroxyl (or protected hydroxyl) and methyl groups. Once halogenated, these derivatives can serve as substrates for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of substituents.

For instance, a brominated derivative of this compound could be coupled with an arylboronic acid in a Suzuki-Miyaura reaction to introduce another aromatic ring, extending the conjugated system and modifying the electronic properties of the molecule. The ability to selectively functionalize specific positions on the biphenyl framework is crucial for the rational design of molecules with targeted applications.

| Reaction Sequence | Key Reagents | Intermediate | Final Product Type | Potential Applications |

|---|---|---|---|---|

| Halogenation -> Suzuki Coupling | N-Bromosuccinimide, Pd catalyst, Arylboronic acid | Bromo-4,4'-dimethylbiphenyl-2,5-diol | Aryl-substituted derivative | Organic electronics, fluorescent materials |

| Halogenation -> Sonogashira Coupling | N-Iodosuccinimide, Pd/Cu catalyst, Terminal alkyne | Iodo-4,4'-dimethylbiphenyl-2,5-diol | Alkynyl-substituted derivative | Functional polymers, molecular wires |

Introduction of Diverse Chemical Moieties for Targeted Applications

Through a combination of reactions targeting the hydroxyl groups and the biphenyl core, a vast array of chemical moieties can be introduced onto the this compound scaffold. For example, the introduction of amino groups can impart basicity and provide sites for further derivatization, such as amide formation. The incorporation of phosphonate (B1237965) groups can lead to materials with flame-retardant properties or ligands for metal catalysis. The strategic introduction of these diverse functional groups allows for the fine-tuning of the molecule's properties to meet the demands of specific applications, such as in the development of new functional materials, sensors, or as building blocks in supramolecular chemistry.

Synthesis of Polyfunctional Derivatives as Chemical Platforms

By employing a sequence of the aforementioned derivatization and functionalization reactions, 4,4'-Dimethylbhenyl-2,5-diol can be transformed into a polyfunctional chemical platform. For example, the hydroxyl groups could first be protected, followed by regioselective halogenation of the biphenyl rings. Subsequent cross-coupling reactions could then introduce different functional groups at specific positions. Finally, deprotection of the hydroxyl groups would yield a polyfunctional derivative with distinct chemical reactivity at multiple sites.

Such polyfunctional derivatives of this compound can serve as versatile building blocks for the synthesis of more complex molecular architectures. They can be utilized as monomers for the creation of advanced polymers with precisely controlled structures and properties, or as scaffolds for the construction of dendrimers and other supramolecular assemblies. The ability to create these complex, multifunctional molecules from a relatively simple starting material highlights the importance of 4,4'-Dimethylbhenyl-2,5-diol as a valuable platform in synthetic chemistry.

Precursors for Aromatic Diamines and Dicarboxylic Acids

The strategic placement of hydroxyl and methyl groups on the biphenyl framework of this compound allows for its conversion into highly functionalized monomers, specifically aromatic diamines and dicarboxylic acids. These monomers are crucial in the production of high-performance polymers.

The conversion of biphenolic compounds to their corresponding diamine derivatives is a well-established synthetic route. While specific studies on the amination of this compound are not extensively documented, analogous transformations provide a clear pathway. A common strategy involves a two-step process: initial conversion of the hydroxyl groups to a more reactive leaving group, such as a tosylate or triflate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine, often catalyzed by a transition metal complex.

Similarly, the oxidation of the methyl groups on the aromatic rings of biphenyl compounds to carboxylic acids is a fundamental transformation in organic synthesis. For instance, 4,4'-dimethylbiphenyl (B165725) can be oxidized to biphenyl-4,4'-dicarboxylic acid. beilstein-journals.org This process typically employs strong oxidizing agents such as potassium permanganate (B83412) or chromic acid, or catalytic oxidation with catalysts like cobalt-manganese bromide. beilstein-journals.org The presence of the hydroxyl groups in this compound would necessitate a protection strategy prior to oxidation to prevent unwanted side reactions.

The resulting dihydroxy-dicarboxylic acid or dihydroxy-diamine monomers are of significant interest for creating polymers with enhanced thermal stability, mechanical strength, and specific electronic properties.

| Precursor | Target Functional Group | Potential Synthetic Route | Key Reagents and Conditions |

| This compound | Aromatic Diamine | 1. O-Tosylation 2. Nucleophilic Amination | 1. TsCl, Pyridine 2. NH3, Cu catalyst |

| This compound | Aromatic Dicarboxylic Acid | 1. Protection of OH groups 2. Oxidation of CH3 groups 3. Deprotection | 1. Acetic Anhydride 2. KMnO4 or Co/Mn/Br catalyst 3. Acid/Base Hydrolysis |

Building Blocks for Complex Molecular Architectures

The rigid and well-defined geometry of the biphenyl unit, combined with the reactive hydroxyl functionalities of this compound, makes it an excellent candidate for the construction of complex molecular architectures. These architectures can range from macrocycles and molecular cages to sophisticated polymer networks.

The diol functionality allows for the formation of ester or ether linkages. Through reactions with dicarboxylic acids or their derivatives, polyesters with a biphenyl unit in the backbone can be synthesized. These polymers often exhibit liquid crystalline properties due to the rigid nature of the biphenyl moiety. Similarly, reaction with diepoxides or dihalides can lead to the formation of polyethers with tailored properties.

Furthermore, the hydroxyl groups can be used as directing groups in ortho-lithiation reactions, allowing for the introduction of additional functionalities onto the aromatic rings. This opens up possibilities for creating more complex and highly substituted biphenyl derivatives, which can then be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) or polymers with intrinsic microporosity (PIMs). The precise control over the substitution pattern on the biphenyl core is crucial for fine-tuning the properties of the resulting materials.

The derivatization of this compound into these complex structures is a testament to its utility as a versatile building block in modern materials science.

| Architectural Class | Linkage Type | Synthetic Strategy | Potential Applications |

| Polyesters | Ester | Polycondensation with dicarboxylic acids | Liquid crystals, high-performance plastics |

| Polyethers | Ether | Reaction with diepoxides or dihalides | Thermally stable polymers, membranes |

| Macrocycles | Various | Ring-closing metathesis, Ullmann coupling | Host-guest chemistry, molecular recognition |

| Metal-Organic Frameworks | Carboxylate | Conversion to dicarboxylic acid linker | Gas storage, catalysis, separation |

Applications of 4,4 Dimethylbiphenyl 2,5 Diol in Advanced Materials Science

Polymer Precursors for High-Performance Materials

The bifunctional nature of 4,4'-Dimethylbiphenyl-2,5-diol, characterized by its two hydroxyl groups, positions it as a viable monomer for the synthesis of various high-performance polymers through polycondensation reactions. The rigid, aromatic biphenyl (B1667301) core is a critical structural feature that can impart desirable properties such as high thermal stability, mechanical strength, and specific liquid crystalline behaviors to the resulting polymer chains.

Polycondensation Reactions for Polycarbonates, Polyesters, and Polyethers

The hydroxyl groups of this compound can react with appropriate co-monomers to form key polymer linkages.

Polycarbonates: In the synthesis of polycarbonates, diols like this compound are reacted with a carbonate source, such as phosgene (B1210022) or a dialkyl/diaryl carbonate like diphenyl carbonate, through a polycondensation process. mdpi.comgoogle.com This reaction, often carried out via melt transesterification to avoid toxic reagents like phosgene, results in the formation of carbonate linkages connecting the biphenyl units. mdpi.commdpi.com The incorporation of the rigid biphenyl structure is expected to enhance the glass transition temperature (Tg) and thermal stability of the resulting polycarbonate compared to those based on more flexible diols. mdpi.com

Polyesters: For polyester (B1180765) synthesis, the diol is typically reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). The reaction between the hydroxyl groups of the diol and the carboxyl groups of the diacid proceeds via polycondensation, eliminating a small molecule like water or an alcohol to form ester bonds. nih.gov A common method is a two-step melt polycondensation involving an initial transesterification followed by polycondensation under vacuum. mdpi.com The resulting polyester would feature the 4,4'-dimethylbiphenyl (B165725) unit as an integral part of its backbone, contributing to its rigidity and thermal properties.

Polyethers: Polyethers can be synthesized from this compound through nucleophilic substitution reactions. For instance, the diol can be converted to its more reactive dialkoxide form, which then reacts with a dihalide (e.g., an alkyl or aryl dihalide) to form ether linkages. This process builds a polymer chain where the rigid biphenyl units are connected by flexible or rigid ether segments, depending on the choice of the dihalide co-monomer.

Synthesis of Polyimides and Poly(ether imide)s with Enhanced Characteristics

While diols are not direct precursors for polyimides, they can be chemically modified to serve as monomers for poly(ether imide)s (PEIs). PEIs are a class of amorphous thermoplastics known for their high performance. murraystate.edusigmaaldrich.comsigmaaldrich.com

The synthesis of PEIs can involve a multistep process starting with a diol. For example, a related isomer, 2,2'-dimethylbiphenyl-4,4'-diol, has been used to synthesize a bis(ether anhydride) monomer. acs.org This involves a nitro-displacement reaction with a nitrophthalonitrile, followed by hydrolysis and dehydration. acs.org A similar synthetic pathway could theoretically be applied to this compound. This resulting dianhydride monomer can then undergo polycondensation with various aromatic diamines to produce a PEI. acs.org The incorporation of the dimethylbiphenyl moiety into the PEI backbone is known to enhance solubility in organic solvents while maintaining high thermal stability. acs.org

Development of Thermally Stable and Mechanically Robust Polymers

The inclusion of the this compound monomer unit into polymer backbones is a strategic approach to developing materials with high thermal stability and robust mechanical properties. mdpi.com The inherent rigidity of the biphenyl ring system restricts segmental motion within the polymer chain, which leads to a higher glass transition temperature (Tg). A high Tg is crucial for applications where materials must retain their structural integrity and mechanical strength at elevated temperatures.

Polymers derived from biphenyl-containing monomers, such as certain polyimides and poly(ether imide)s, exhibit excellent thermo-oxidative stability, with decomposition temperatures often exceeding 500°C. mdpi.com They also demonstrate impressive mechanical properties, including high tensile strength and modulus. acs.org For instance, poly(ether imide)s derived from a dimethylbiphenyl diol have been shown to form tough, flexible films with tensile strengths in the range of 84–116 MPa and tensile moduli between 1.9–2.7 GPa. acs.org

Interactive Data Table: Expected Properties of Polymers Derived from Biphenyl Diols

| Polymer Class | Monomer Linkage | Expected Thermal Properties | Expected Mechanical Properties |

| Polycarbonate | Carbonate | High Tg, Good Thermal Stability | High Strength, Rigidity |

| Polyester | Ester | High Tm, Good Thermal Stability | High Modulus, Toughness |

| Poly(ether imide) | Ether and Imide | Very High Tg (>220°C), High Decomposition Temp. (>480°C) | High Tensile Strength (>80 MPa), High Modulus (>1.9 GPa) |

Monomers for Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a highly ordered crystalline solid and an amorphous liquid. mdpi.com The incorporation of rigid, rod-like molecular units, known as mesogens, is fundamental to achieving liquid crystalline behavior.

Design Principles for Incorporating Rigid Biphenyl Units into Polymer Backbones

The biphenyl unit is a classic example of a rigid mesogen used in the design of LCPs. The key design principle involves connecting these rigid units with flexible segments (spacers) or other rigid groups to create a polymer chain that can self-assemble into ordered structures (mesophases) upon melting or dissolution.

There are two primary architectures for LCPs:

Main-Chain LCPs (MCLCPs): The rigid biphenyl mesogens are directly incorporated into the polymer backbone, often alternating with flexible spacers (e.g., alkyl chains). This structure allows the entire polymer chain to align in an ordered fashion.

Side-Chain LCPs (SCLCPs): The biphenyl mesogens are attached as pendant groups to a flexible polymer backbone, separated by a flexible spacer. mdpi.com This design decouples the motion of the mesogenic side chains from the main polymer backbone, allowing them to form liquid crystalline phases. researchgate.net

This compound, with its rigid core, is a suitable candidate for creating such structures. It can be used as the mesogenic unit in either main-chain or side-chain LCPs, depending on the synthetic strategy and co-monomers employed.

Influence of Biphenyl Moieties on Mesophase Behavior

The presence of biphenyl moieties in a polymer chain has a profound influence on its ability to form liquid crystalline phases (mesophases) and the type of phase formed (e.g., nematic, smectic).

Promotion of Mesophase Formation: The rigidity and linear geometry of the biphenyl unit promote the parallel alignment of polymer chains, which is a prerequisite for forming a nematic phase, the least ordered liquid crystal phase.

Thermal Stability of Mesophases: The strong intermolecular interactions between the aromatic biphenyl units lead to mesophases that are stable over a broad temperature range. This results in LCPs with high melting points and clearing temperatures (the temperature at which the material becomes an isotropic liquid).

Structural Modification: The specific structure of the biphenyl monomer can tune the mesophase behavior. For example, the methyl groups in this compound can influence intermolecular spacing and packing efficiency. This can affect the type of mesophase formed; for instance, it might favor the formation of smectic phases, which have a higher degree of order (layered structures) compared to nematic phases. The substitution pattern of the hydroxyl groups (at the 2 and 5 positions) introduces a non-linear, kinked geometry into the monomer, which can disrupt packing and influence the type and stability of the resulting mesophase.

Interactive Data Table: Influence of Biphenyl Structure on LCP Properties

| Structural Feature | Influence on Mesophase Behavior | Resulting Polymer Property |

| Rigid Biphenyl Core | Promotes chain alignment | Formation of nematic or smectic phases |

| Methyl Substituents | Affects intermolecular spacing and packing | Can alter mesophase type and transition temperatures |

| Hydroxyl Position (2,5-) | Introduces a kink in the polymer backbone | May lower melting point and disrupt crystalline packing |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The specific geometry and functional groups of this compound make it a candidate for directed self-assembly, where molecules spontaneously organize into well-defined, larger structures.

The two hydroxyl (-OH) groups on the this compound molecule are key to its role in supramolecular chemistry. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability allows for the formation of intricate and predictable networks of intermolecular connections, which are fundamental to the process of directed self-assembly.

While direct studies on the self-assembly of this compound are not extensively documented, the principles can be inferred from related biphenyl structures. For instance, a closely related compound, 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid, demonstrates how the dimethylbiphenyl scaffold can direct molecular organization. In a crystallographic study, this molecule was found to form hydrogen-bonded trimers through its carboxylic acid groups. nih.gov The O-H---O hydrogen bonds established a stable, ordered supramolecular structure. nih.gov This illustrates the strong directional influence of hydrogen-bonding functional groups on a dimethylbiphenyl core.

For this compound, the hydroxyl groups would similarly guide the assembly process, potentially leading to the formation of tapes, sheets, or other complex architectures depending on the crystallization conditions and the presence of other interacting molecules. The computed properties of an isomeric compound, 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol, confirm the presence of two hydrogen bond donors and two hydrogen bond acceptors, underscoring the potential for forming robust hydrogen-bonded networks. nih.gov

Table 1: Computed Hydrogen Bonding Properties of Isomeric 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Note: This data is for an isomer and is presented to illustrate the general potential of dimethylbiphenyl diol structures.

The ability to form ordered structures through hydrogen bonding makes this compound a potential building block for crystalline organic materials. Furthermore, its diol functionality allows it to act as a ligand, coordinating with metal ions to form Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal nodes linked by organic molecules.

The parent hydrocarbon, 4,4'-Dimethylbiphenyl (DMBP), is recognized as a promising platform chemical for producing precursors for materials that include MOFs. researchgate.netfigshare.com The functionalized diol derivative could, in principle, serve as the organic linker in MOF synthesis. The hydroxyl groups can deprotonate to form coordinate bonds with metal centers, and the rigid biphenyl spacer would help define the pore size and geometry of the resulting framework. The specific 2,5-diol substitution pattern would result in a non-linear, angled linker, which could lead to the formation of complex and potentially novel network topologies compared to more linear biphenyl linkers.

Engineering of Functional Materials

The integration of this compound as a monomer or additive into polymeric systems allows for the engineering of functional materials with tailored properties. Its rigid core and reactive hydroxyl groups are advantageous for creating advanced composites, resins, and coatings.

The inclusion of the rigid 4,4'-dimethylbiphenyl unit into the polymer backbone would be expected to enhance the thermal stability and mechanical strength of the resulting matrix. This is a common strategy in polymer chemistry to increase the glass transition temperature (Tg) of materials, making them suitable for applications where resistance to high temperatures is required. While specific composites using this diol are not widely reported, the use of its parent structure, DMBP, as an intermediate for polyesters is a known application area. google.com

In the field of specialty resins and coatings, diols and biphenols are widely used as monomers or modifiers to achieve specific performance characteristics. For example, they are crucial components in the formulation of epoxy resins and polyesters. This compound could be incorporated into polyester resins, where its biphenyl core would contribute to chemical resistance, hardness, and thermal endurance of the final cured coating.

Furthermore, it could function as a chain extender or a co-curing agent in epoxy resin systems. Reacting with the epoxy groups, it would become part of the cross-linked network. The rigidity of the biphenyl unit would likely increase the cross-link density and improve the performance of the cured resin, making it more resistant to heat and chemical attack. This is particularly valuable for demanding applications such as protective coatings for industrial equipment, automotive components, and electronic encapsulation. The use of DMBP-derived dicarboxylic acids in polyesters suggests a strong potential for the corresponding diol in similar polymer applications. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₁₄O₂ |

| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ |

| 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid | C₁₆H₁₄O₄ |

| 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol | C₁₄H₁₄O₂ |

| Polyester | Varies |

| Polyurethane | Varies |

Future Research Directions and Emerging Opportunities for 4,4 Dimethylbiphenyl 2,5 Diol

Sustainable Synthesis and Green Chemistry Innovations

A primary focus for future research will be the development of sustainable and environmentally benign methods for synthesizing 4,4'-Dimethylbiphenyl-2,5-diol. Green chemistry principles, which aim to reduce waste and the use of hazardous substances, will be central to this effort. envirobites.orgjddhs.com

One promising strategy begins with the bio-derived precursor 4,4'-Dimethylbiphenyl (B165725) (DMBP). researchgate.net DMBP can be produced from renewable biomass sources like 2-methylfuran (B129897), which is derived from hemicellulose. researchgate.net This bio-based route offers a significant environmental advantage over traditional petroleum-based syntheses. researchgate.netresearchgate.net The subsequent challenge lies in the selective di-hydroxylation of DMBP to yield this compound. Future research will likely explore direct oxidation methods using green oxidants and catalysts that operate under mild conditions.

Furthermore, innovations in catalytic cross-coupling reactions offer a powerful toolkit for sustainable synthesis. nih.gov The Suzuki-Miyaura coupling, for instance, is highly effective for forming carbon-carbon bonds and has been adapted for use in aqueous media, a green solvent. researchgate.netnih.gov Research into a convergent synthesis, where two different functionalized aromatic rings are coupled, could provide a direct and atom-economical route to the diol. The use of recyclable nanocatalysts in such reactions further enhances their sustainability. nih.govresearchgate.net

The table below summarizes potential green synthesis routes that warrant further investigation.

| Synthesis Strategy | Precursors | Key Green Chemistry Principles | Research Focus |

| Oxidation of Bio-based DMBP | 4,4'-Dimethylbiphenyl (from 2-methylfuran) | Use of renewable feedstocks, potentially green oxidants (e.g., H₂O₂) | Development of selective and efficient catalytic oxidation systems. |

| Catalytic Cross-Coupling | Boronic acids and halogenated phenols | High atom economy, use of aqueous media, recyclable catalysts | Design of water-soluble ligands and robust palladium nanocatalysts. researchgate.net |

| Enzyme-Mediated Synthesis | Lignin-derived phenolic compounds | Biocatalysis, mild reaction conditions, high selectivity | Discovery and engineering of enzymes for selective C-C bond formation and hydroxylation. |

Exploration of Novel Catalytic Applications

The rigid structure of the biphenyl (B1667301) unit, combined with the reactive hydroxyl groups and defined stereochemistry, makes this compound an attractive scaffold for developing novel catalysts. The functional groups can serve as anchoring points for catalytically active metal centers or as active sites in organocatalysis.

Future research could focus on incorporating this diol into ligands for transition metal catalysis. For example, chiral biphenyl-derived phosphepines have been successfully employed as enantioselective nucleophilic catalysts in annulation reactions. nih.gov Similarly, by converting the hydroxyl groups of this compound into phosphines or other coordinating groups, new classes of chiral ligands could be developed for asymmetric synthesis.

Moreover, functionalized biphenyls are used to create efficient catalysts for polymerization. Titanium(IV) complexes bearing functionalized biphenyl ligands, for example, are effective in producing high molecular weight polyethylene. researchgate.net This suggests that this compound could be a precursor to specialized catalysts for olefin polymerization, potentially influencing the polymer's properties through its rigid structure. The diol could also be used to support catalytically active nanoparticles, creating hybrid materials with enhanced stability and reactivity for applications in hydrogenation or carbon-carbon coupling reactions. researchgate.net

| Potential Catalytic Application | Role of this compound | Example from Related Compounds |

| Asymmetric Organocatalysis | Chiral scaffold for creating enantioselective catalysts. | Biphenyl-derived phosphepines for [4+1] annulations. nih.gov |

| Ligands for Metal Catalysis | Precursor to bidentate ligands for transition metals. | Ligands for Suzuki-Miyaura coupling and polymerization. researchgate.netrsc.org |

| Hybrid Nanocatalyst Support | Stabilizing agent and support for metal nanoparticles. | Biphenyl-extended pillar nih.govarene functionalized silver nanoparticles. researchgate.net |

Advanced Materials Design for Specific Performance Requirements

The inherent rigidity and well-defined geometry of the this compound backbone make it an excellent building block (monomer) for high-performance polymers. Biphenyl diols are known to impart desirable properties such as high thermal stability, mechanical strength, and liquid crystallinity.

A significant area of future research is the use of this diol in the synthesis of liquid crystal polymers. researchgate.net For example, liquid crystal copolyurethanes synthesized from mesogenic biphenyl diols exhibit excellent thermal stability and fiber-forming capabilities. tandfonline.comtandfonline.com By incorporating this compound into polyurethane or polyester (B1180765) chains, it may be possible to create new materials with tailored melt processing characteristics and mechanical properties suitable for advanced fibers and films.

Furthermore, biphenyl-based structures are used in the creation of advanced epoxy resins and other thermosets. Liquid crystalline epoxy networks that combine the benefits of liquid crystals with robust epoxy chemistry are an emerging class of functional materials. researchgate.net The diol could be used to synthesize new epoxy monomers or curing agents, leading to materials with high intrinsic thermal conductivity and ordered network structures, which are valuable for electronic packaging and heat dissipation applications. researchgate.net Polymers derived from biphenyl diols are also being explored for biomedical applications.

Integration into Responsive and Smart Materials

Smart materials that respond to external stimuli like pH, temperature, or light are at the forefront of materials science. frontiersin.orgacs.org The this compound molecule contains the necessary features to be integrated into such systems. The hydroxyl groups provide sites for dynamic chemical modifications or for forming non-covalent interactions, such as hydrogen bonds, which can be reversibly broken and reformed.

A promising research direction is the incorporation of the diol into supramolecular hydrogels. For example, stimuli-responsive hydrogels have been created from biphenyl-tripeptide structures. nih.gov These materials can respond to changes in temperature, pH, and ion concentration, making them suitable for applications like tissue engineering scaffolds. nih.gov The rigid biphenyl core helps to form the fibrous network of the gel, while the functional groups mediate the response to stimuli. This compound could serve as a core component in similar systems, with the hydroxyl groups tailored to respond to specific biological or chemical signals.

Additionally, liquid crystalline materials derived from biphenyl diols can be inherently responsive. researchgate.net The ordered phases of liquid crystals can be altered by temperature, electric fields, or mechanical stress, leading to changes in optical or mechanical properties. By designing polymers that incorporate this compound, it may be possible to create novel sensors, actuators, or smart coatings.

Computational Chemistry in Predictive Material Science and Reaction Discovery

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules and materials. longdom.orgnih.gov For a novel compound like this compound, computational methods can predict its properties and guide experimental efforts, saving significant time and resources.

Future research will heavily rely on quantum mechanics methods like Density Functional Theory (DFT) to predict the geometric and electronic structure of the diol. longdom.org These calculations can provide insights into the molecule's conformational flexibility, dipole moment, and molecular electrostatic potential, which are crucial for understanding its interactions and reactivity. nih.gov Such studies have been used effectively to understand the properties of other biphenyl derivatives. nih.gov

In the realm of materials science, computational simulations can predict the properties of polymers derived from this compound. Molecular dynamics simulations can be used to model the packing of polymer chains and predict mechanical properties like modulus and glass transition temperature. This predictive capability is a central goal of centers for predictive simulation of functional materials. ornl.govornl.govllnl.gov

Furthermore, computational tools can aid in reaction discovery. By modeling reaction pathways and calculating transition state energies, researchers can identify the most promising and efficient synthetic routes, including novel catalytic cycles. nih.gov The integration of machine learning and artificial intelligence with these computational methods is an emerging frontier that promises to further accelerate the design of experiments and the discovery of materials with targeted functionalities. nih.govnih.gov

| Computational Method | Application Area | Predicted Properties / Outcomes |

| Density Functional Theory (DFT) | Molecular Properties & Reactivity | Optimized geometry, electronic structure, electrostatic potential, reaction barriers. longdom.orgnih.gov |

| Molecular Dynamics (MD) | Polymer & Materials Science | Polymer chain conformation, glass transition temperature, mechanical modulus, liquid crystal phase behavior. |

| QSAR & Machine Learning | Reaction Discovery & Property Prediction | Identification of optimal reaction conditions, prediction of biological activity or material performance from structure. longdom.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,4'-Dimethylbiphenyl-2,5-diol, and how do reaction conditions influence regioselectivity?

- Methodology : The synthesis can involve Friedel-Crafts alkylation to introduce methyl groups, followed by hydroxylation via oxidative demethylation or electrophilic substitution. For regioselectivity, Lewis acid catalysts (e.g., AlCl₃) and temperature control (60–80°C) are critical to direct methyl groups to the 4,4' positions . Protecting groups (e.g., acetyl) may shield hydroxyls during alkylation to avoid side reactions. Post-synthesis, confirm structure via NMR (e.g., aromatic proton splitting patterns at δ 6.8–7.2 ppm) and mass spectrometry.

Q. How can spectroscopic techniques differentiate this compound from structurally similar isomers?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts of methyl (δ ~2.3 ppm) and hydroxyl protons (δ ~5.5 ppm) against isomers like biphenyl-4,4’-diol (no methyl groups) or 2,5-dimethyl derivatives.

- IR Spectroscopy : Confirm hydroxyl stretches (~3200–3500 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹ for para-substitution).

- X-ray Crystallography : Resolve spatial arrangement of methyl and hydroxyl groups, particularly in resolving 2,5 vs. 3,4 diol configurations .

Advanced Research Questions

Q. What mechanistic insights explain the stability of semiquinone radicals derived from this compound under oxidative conditions?

- Methodology : Electrochemical or photochemical oxidation generates semiquinone radicals (SQ•−). Electron paramagnetic resonance (EPR) can quantify radical persistence. Compare with chlorinated analogs (e.g., 4,4’-dichloro-biphenyl-2,5-diol) where increased electronegativity stabilizes radicals (yield: 0.0045 for dichloro vs. dimethyl derivatives) . Substituent effects (methyl vs. chloro) alter spin density distribution, as modeled via DFT calculations.

Q. How should researchers address contradictions in reactivity data between this compound and its halogenated analogs?

- Methodology : Systematically vary substituents (e.g., Cl, CH₃, OCH₃) and measure:

- Redox Potentials : Cyclic voltammetry to compare oxidation/reduction thresholds.

- Kinetic Studies : Track reaction rates under controlled pH (e.g., phosphate buffer, pH 7.4) to isolate steric vs. electronic effects .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and compare activation energies for competing pathways .

Q. What strategies optimize computational models for predicting the photophysical properties of this compound?

- Methodology :

- TD-DFT : Calculate UV-Vis absorption spectra (e.g., λmax ~280 nm for π→π* transitions) and compare with experimental data.

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent polarity on excited-state behavior.

- Validation : Cross-reference with experimental fluorescence quantum yields and Stokes shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.